molecular formula C12H13NO2 B1339022 (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one CAS No. 723262-95-1

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

Cat. No. B1339022
M. Wt: 203.24 g/mol
InChI Key: AISCPSRYGCFAQP-NSHDSACASA-N
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Description

The compound (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a chiral oxazinone derivative that has been studied for its utility in the synthesis of enantiomerically pure α-amino acids. The presence of the phenyl group and the chiral center at the 5-position of the oxazinone ring are crucial for its reactivity and selectivity in chemical reactions.

Synthesis Analysis

The synthesis of enantiomerically pure α-amino acids involves the chemo- and diastereoselective alkylation of (5S)-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one. This process is mediated by Lewis acids, which facilitate the nucleophilic addition of Grignard reagents to the oxazinone, resulting in adducts that can be further processed to yield the desired amino acids with high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is characterized by a six-membered oxazinone ring with a chiral center at the 5-position. The dihydro designation indicates the presence of two hydrogen atoms added to the oxazinone ring, which, along with the dimethyl groups, may influence the reactivity and stereochemical outcomes of reactions involving this compound.

Chemical Reactions Analysis

Chemical reactions involving (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one are highly selective, leveraging the chiral nature of the compound to achieve diastereoselectivity. The addition of Grignard reagents to the oxazinone is a key step in the synthesis of enantiomerically pure compounds, which is a significant process in the production of pharmaceuticals and other biologically active molecules .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, such properties are typically crucial for understanding the behavior of the compound in various solvents, its stability, and its reactivity under different conditions. These properties would be determined through experimental studies and would inform the optimal conditions for its use in synthetic applications.

It should be noted that the second paper provided does not directly relate to the compound but discusses the synthesis of related heterocyclic compounds, such as 4,5-dihydro-1,2,4-triazin-6(1H)-ones, which may share some synthetic pathways or reactivity profiles with oxazinones . However, without specific data on the compound of interest, a detailed analysis of its physical and chemical properties cannot be provided.

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Glutamic Acid Analogues : The compound has been utilized in the synthesis of enantiomerically pure glutamic acid analogues through chemo- and diastereoselective alkylation, demonstrating its utility in the preparation of biologically relevant molecules (Harwood et al., 2000).

Chiral Auxiliaries and Ligands

  • Design of Chiral (E)-Geometry-Fixed Alpha-Alkoxycarbonylnitrones : It has been used to design optically pure N-oxides for use as chiral auxiliaries in cycloaddition reactions, showcasing its application in stereocontrolled organic synthesis (Tamura et al., 2000).
  • Palladium-Catalyzed Asymmetric Synthesis : Research includes the development of novel chiral P,N-ligands for use in palladium-catalyzed asymmetric synthesis, emphasizing the compound's role in enhancing enantioselectivity in metal-catalyzed reactions (Liu et al., 2000).

Novel Heterocyclic Systems

  • Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : The compound has been a precursor in the synthesis of new fused heterocyclic systems, highlighting its versatility in the development of compounds with potential pharmacological activities (Mahmoud et al., 2017).
  • Ambident Azadienes : Demonstrated as ambident azadienes, these derivatives participate efficiently in reactions with both electron-rich and electron-poor dienophiles, underlining their significance in organic synthesis (Afarinkia et al., 2004).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Structural analysis of derivatives formed through reactions with other organic compounds, providing insights into their chemical behavior and reaction mechanisms (Guillon et al., 2018).

properties

IUPAC Name

(3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISCPSRYGCFAQP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N=CC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N=CC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463701
Record name (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

CAS RN

723262-95-1
Record name (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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